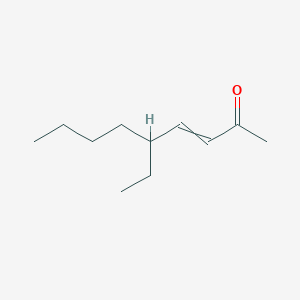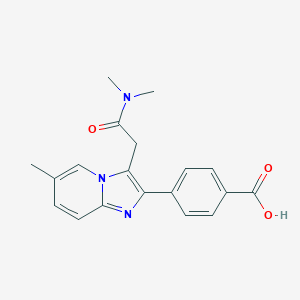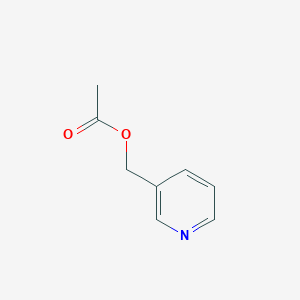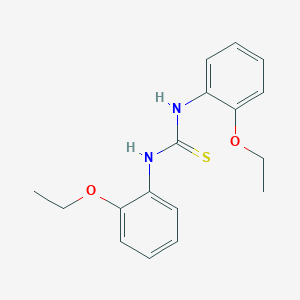
Aethoxidum
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiourea, N,N’-bis(2-ethoxyphenyl)- is an organosulfur compound with the chemical formula C17H20N2O2S. This compound belongs to the class of thioureas, which are characterized by the presence of a sulfur atom replacing the oxygen atom in the urea structure. Thiourea derivatives have gained significant attention due to their diverse applications in organic synthesis, pharmaceuticals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
Thiourea, N,N’-bis(2-ethoxyphenyl)- can be synthesized through a condensation reaction between 2-ethoxyaniline and thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane, under controlled temperature and pH conditions. The reaction proceeds as follows:
Step 1: 2-ethoxyaniline is reacted with thiophosgene in the presence of a base such as triethylamine.
Step 2: The intermediate product is then purified through recrystallization to obtain the final compound.
Industrial Production Methods
Industrial production of thiourea derivatives often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process includes:
Raw Material Preparation: Ensuring high purity of 2-ethoxyaniline and thiophosgene.
Reaction Control: Maintaining optimal temperature, pressure, and pH levels.
Purification: Using techniques such as distillation and recrystallization to achieve high purity.
化学反应分析
Types of Reactions
Thiourea, N,N’-bis(2-ethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives.
科学研究应用
Thiourea, N,N’-bis(2-ethoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in the synthesis of antiviral and anti-inflammatory drugs.
Industry: Utilized in the production of dyes, photographic chemicals, and as a stabilizer in polymer manufacturing.
作用机制
The mechanism of action of thiourea, N,N’-bis(2-ethoxyphenyl)- involves its ability to form hydrogen bonds with various substrates. This hydrogen bonding facilitates the activation of electrophiles, making them more reactive towards nucleophiles. The compound can also act as a Lewis base, stabilizing transition states and intermediates in chemical reactions.
相似化合物的比较
Similar Compounds
- N,N’-bis(4-ethoxyphenyl)thiourea
- N,N’-bis(3,5-bis(trifluoromethyl)phenyl)thiourea
- 1,1’-(ethane-1,2-diyl)bis(3-phenylthiourea)
Uniqueness
Thiourea, N,N’-bis(2-ethoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic and synthetic applications, where other thiourea derivatives may not perform as well.
属性
CAS 编号 |
1756-44-1 |
|---|---|
分子式 |
C17H20N2O2S |
分子量 |
316.4 g/mol |
IUPAC 名称 |
1,3-bis(2-ethoxyphenyl)thiourea |
InChI |
InChI=1S/C17H20N2O2S/c1-3-20-15-11-7-5-9-13(15)18-17(22)19-14-10-6-8-12-16(14)21-4-2/h5-12H,3-4H2,1-2H3,(H2,18,19,22) |
InChI 键 |
JNYGERXLRVWVMQ-UHFFFAOYSA-N |
手性 SMILES |
CCOC1=CC=CC=C1NC(=NC2=CC=CC=C2OCC)S |
SMILES |
CCOC1=CC=CC=C1NC(=S)NC2=CC=CC=C2OCC |
规范 SMILES |
CCOC1=CC=CC=C1NC(=S)NC2=CC=CC=C2OCC |
| 1756-44-1 | |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




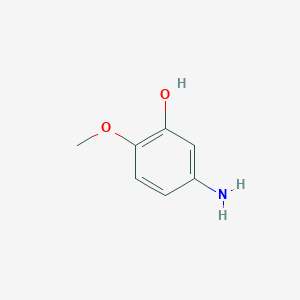
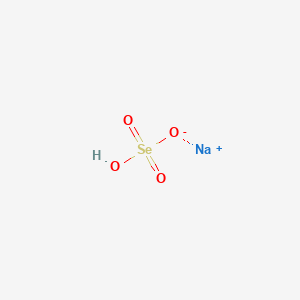

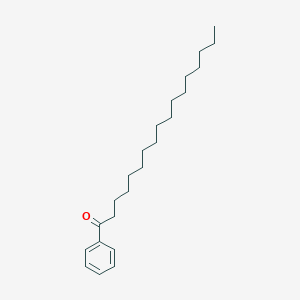
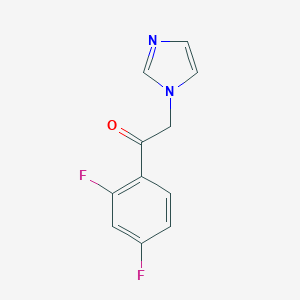

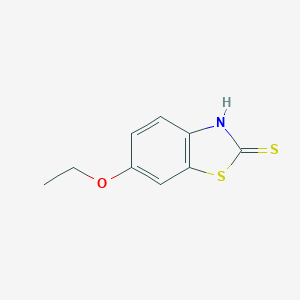
![1-[(3R,8R,9S,10R,13S,14S,17R)-3,17-Dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B156554.png)

